molecular formula C9H10N4O2 B12128605 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B12128605
M. Wt: 206.20 g/mol
InChI Key: NLJMIZHKNZJCEC-UHFFFAOYSA-N
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Description

3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol is an organic compound with a complex structure that includes a furylmethyl group, an amino group, and a triazin-5-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of furfurylamine with a triazine derivative under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and heated in a reactor. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and surfactants

Mechanism of Action

The mechanism of action of 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-furylmethyl)amino]propanoate
  • 3-[(5Z)-5-({2-[(2-furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furylmethyl group and a triazin-5-ol core makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

3-(furan-2-ylmethylamino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C9H10N4O2/c1-6-8(14)11-9(13-12-6)10-5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H2,10,11,13,14)

InChI Key

NLJMIZHKNZJCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)NCC2=CC=CO2

Origin of Product

United States

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